molecular formula C23H23F3N4O2S B2371177 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 946238-85-3

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2371177
CAS No.: 946238-85-3
M. Wt: 476.52
InChI Key: ZDEZASPOLVQHJU-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (hereafter referred to as Compound G620-0403) is a sulfonamide derivative characterized by a pyridazine core substituted with an azepane ring (7-membered nitrogen-containing heterocycle) and a para-trifluoromethylphenyl sulfonamide group. Its structure combines electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH-) groups, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or metabolic disorders.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c24-23(25,26)18-7-11-20(12-8-18)33(31,32)29-19-9-5-17(6-10-19)21-13-14-22(28-27-21)30-15-3-1-2-4-16-30/h5-14,29H,1-4,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEZASPOLVQHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyridazine intermediate with the sulfonamide derivative under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: As a sulfonamide-based inhibitor, it is used in the development of new chemical reactions and synthetic methodologies.

    Biology: The compound has been investigated for its potential as a biological probe to study enzyme functions and interactions.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases, particularly those involving enzyme inhibition.

    Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes critical differences between Compound G620-0403 and analogous sulfonamide derivatives (data sourced from , and 6):

Compound Name Molecular Formula MW (g/mol) logP Key Structural Features Potential Implications
Compound G620-0403 (Target) C₂₃H₂₂F₄N₄O₂S 494.51 5.81 Azepane (7-membered ring), 4-CF₃, 4-F substituents on benzene Enhanced metabolic stability due to fluorine; increased lipophilicity may improve CNS penetration.
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide C₂₃H₂₃F₃N₄O₂S 476.52 ~5.2* 4-methylpiperidine (6-membered ring) instead of azepane; lacks 4-F substituent Reduced steric bulk and lipophilicity; faster metabolism due to smaller ring and absence of fluorine.
N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide C₂₁H₂₂N₄O₂S 398.49 ~4.8* Pyrrolidine (5-membered ring), 2,4-dimethyl substituents Lower molecular weight and lipophilicity; potential for higher solubility but reduced target affinity.
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₅H₂₈N₄O₂S 464.59 ~6.0* Tetrahydronaphthalene (fused bicyclic system) instead of trifluoromethylbenzene Increased rigidity and lipophilicity; possible altered binding kinetics due to planar fused ring.

*Estimated logP values based on structural analogs in and .

Key Structural and Functional Differences

Heterocyclic Ring Substitutions :

  • Azepane vs. Smaller Rings : The 7-membered azepane in Compound G620-0403 provides greater conformational flexibility compared to 5-membered (pyrrolidine) or 6-membered (piperidine) rings. This flexibility may enhance binding to targets requiring induced-fit interactions .
  • Tetrahydronaphthalene vs. Trifluoromethylbenzene : The fused bicyclic system in the tetrahydronaphthalene analog () introduces rigidity, which could limit binding to shallow enzyme pockets but improve selectivity for planar binding sites .

Electron-Withdrawing Groups: The 4-trifluoromethyl (-CF₃) and 4-fluoro (-F) substituents in Compound G620-0403 contribute to its high logP and metabolic stability. Fluorine atoms block oxidative metabolism, extending half-life compared to non-fluorinated analogs like the 4-methylpiperidine derivative .

Sulfonamide Positioning :

  • Para-substituted sulfonamides (as in Compound G620-0403 ) are common in carbonic anhydrase inhibitors (e.g., acetazolamide), whereas ortho/meta substitutions (e.g., 2,4-dimethyl in ) may alter steric interactions with enzymatic active sites .

Pharmacological and Physicochemical Implications

  • However, its PSA of 65.6 Ų aligns with Lipinski’s rule for permeability, indicating a balance between absorption and solubility .
  • Metabolic Stability: Fluorinated analogs like Compound G620-0403 are less prone to cytochrome P450-mediated oxidation, reducing first-pass metabolism compared to non-fluorinated derivatives .
  • Target Selectivity : The azepane ring’s size and flexibility may favor binding to larger enzymatic pockets (e.g., kinases or GPCRs), whereas smaller rings (piperidine/pyrrolidine) are better suited for compact targets like carbonic anhydrase .

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound notable for its unique chemical structure, which incorporates azepane, pyridazine, and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular and anti-inflammatory applications.

Chemical Structure

The compound’s structure can be depicted as follows:

\text{N 4 6 azepan 1 yl pyridazin 3 yl phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide}}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cardiovascular function. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can influence blood pressure regulation and fluid balance.

Pharmacological Studies

In a study assessing the effects of related sulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model, it was found that certain derivatives exhibited significant effects on cardiovascular parameters. For instance, compounds similar to this compound demonstrated the ability to decrease perfusion pressure over time, suggesting a vasodilatory effect .

Case Studies and Experimental Data

  • Effect on Calcium Influx : A related study showed that a benzene sulfonamide derivative increased calcium influx in lipopolysaccharide-pre-treated arteries, indicating potential anti-inflammatory properties .
  • Cardiovascular Impact : The isolated rat heart experiments revealed that the compound could modulate coronary resistance and perfusion pressure. Table 1 summarizes the experimental design used to evaluate these effects:
GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001
  • Toxicology Studies : Toxicological assessments have indicated that related compounds may exhibit dose-dependent nephrotoxic effects in animal models, with observed adverse effects at higher concentrations .

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